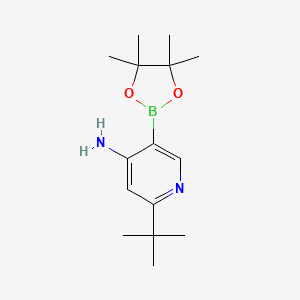![molecular formula C12H16FNO2 B11760208 [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid is an organic compound with the chemical formula C12H16FNO2 It is characterized by the presence of a fluoro-substituted benzyl group, an isopropyl group, and an amino-acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzyl chloride, isopropylamine, and glycine.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an organic solvent such as dichloromethane or ethanol, under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-efficiency, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies related to enzyme inhibition or receptor binding.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of [(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid involves its interaction with specific molecular targets. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, while the amino-acetic acid moiety may facilitate interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2-Chloro-benzyl)-isopropyl-amino]-acetic acid
- [(2-Bromo-benzyl)-isopropyl-amino]-acetic acid
- [(2-Methyl-benzyl)-isopropyl-amino]-acetic acid
Uniqueness
[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid is unique due to the presence of the fluoro group, which imparts distinct chemical and biological properties. The fluoro group can enhance the compound’s stability, lipophilicity, and binding affinity to specific targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H16FNO2 |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
2-[(2-fluorophenyl)methyl-propan-2-ylamino]acetic acid |
InChI |
InChI=1S/C12H16FNO2/c1-9(2)14(8-12(15)16)7-10-5-3-4-6-11(10)13/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Clé InChI |
WCAKQVSGXGLROQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CC1=CC=CC=C1F)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![3-chloro-6-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11760143.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)

![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)

![{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11760200.png)

![(4aR,9aS)-2,3,4,4a,9,9a-hexahydroindeno[2,1-b][1,4]oxazine](/img/structure/B11760216.png)
![Oxirane, [(heptyloxy)methyl]-](/img/structure/B11760218.png)
![4,7-Difluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B11760220.png)
